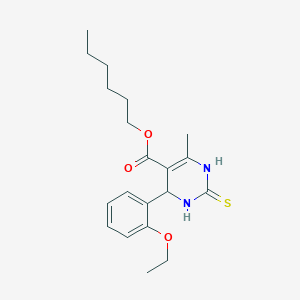

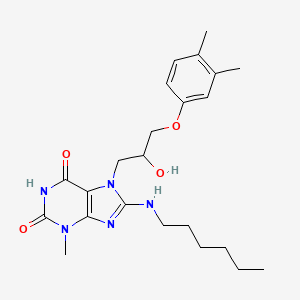

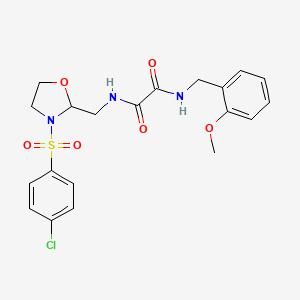

![molecular formula C13H18BrNO B2993564 2-bromo-N-[4-(propan-2-yl)phenyl]butanamide CAS No. 451460-03-0](/img/structure/B2993564.png)

2-bromo-N-[4-(propan-2-yl)phenyl]butanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Bromo-N-[4-(propan-2-yl)phenyl]butanamide, also known as 2-Bromo-N-phenylbutanamide, is an organic compound that is used in various scientific research applications. It is an intermediate in the synthesis of various drugs, such as pharmaceuticals, agrochemicals, and other compounds. This compound is also used in the synthesis of other compounds, such as aryl amides, heterocyclic compounds, and other compounds.

Aplicaciones Científicas De Investigación

Synthesis and Molecular Structure

- A study by Kulai and Mallet-Ladeira (2016) focused on the synthesis of a compound similar to 2-bromo-N-[4-(propan-2-yl)phenyl]butanamide, highlighting its efficient fluorescent ATRP initiator in polymerizations of acrylates (Kulai & Mallet-Ladeira, 2016).

Preparation in Asymmetric Grignard Cross-Coupling

- Hayashi et al. (1981) described the preparation of diastereoisomeric phosphines, used as ligands for nickel-catalyzed asymmetric cross-coupling, a process relevant to the broader field of organic synthesis (Hayashi et al., 1981).

Potential Antimicrobial Agents

- Doraswamy and Ramana (2013) synthesized and characterized substituted phenyl azetidines, which included a process involving a compound similar to 2-bromo-N-[4-(propan-2-yl)phenyl]butanamide. These compounds were screened for antimicrobial activity (Doraswamy & Ramana, 2013).

Anti-Diabetic Agents

- A study by Nazir et al. (2018) explored the antidiabetic potential of N-substituted derivatives related to 2-bromo-N-[4-(propan-2-yl)phenyl]butanamide. This study showed significant inhibitory activity against the α-glucosidase enzyme, suggesting potential applications in diabetes treatment (Nazir et al., 2018).

Pharmaceutical Applications

- Couvrat et al. (2016) investigated Brivaracetam, a compound with a similar structure, focusing on its application in epilepsy treatment. The study explored the impact of sodium chloride on the compound's miscibility in different solutions, which is critical for intravenous administration (Couvrat et al., 2016).

Tyrosinase and Melanin Inhibitors

- Research by Raza et al. (2019) synthesized and evaluated butanamides as inhibitors of tyrosinase and melanin, important for skin depigmentation treatments. These studies involve compounds structurally related to 2-bromo-N-[4-(propan-2-yl)phenyl]butanamide (Raza et al., 2019).

Mecanismo De Acción

Target of Action

It’s known that compounds with similar structures often interact with proteins or enzymes in the body, altering their function and leading to various physiological effects .

Mode of Action

Based on its structure, it can be inferred that it might undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially alter the function of its target, leading to changes in the physiological state.

Biochemical Pathways

Based on its potential reactions, it could be involved in pathways related to free radical formation, nucleophilic substitution, and oxidation . The downstream effects of these pathways could vary widely depending on the specific targets and the physiological context.

Propiedades

IUPAC Name |

2-bromo-N-(4-propan-2-ylphenyl)butanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BrNO/c1-4-12(14)13(16)15-11-7-5-10(6-8-11)9(2)3/h5-9,12H,4H2,1-3H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IITUTNLTZIOBLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)NC1=CC=C(C=C1)C(C)C)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-bromo-N-(4-propan-2-ylphenyl)butanamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

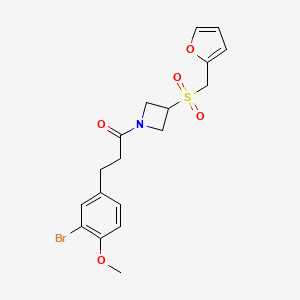

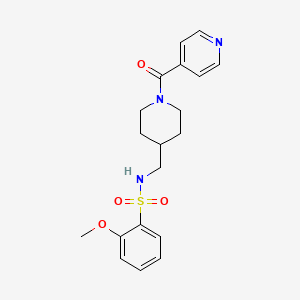

![4-[4-(4-methoxyphenyl)piperazino]-5H-pyrimido[5,4-b]indole](/img/structure/B2993485.png)

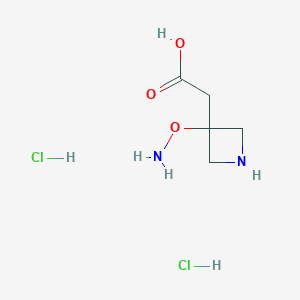

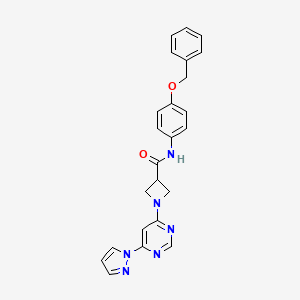

![(2S)-2-[1-(Trifluoromethyl)cyclopropyl]propan-1-ol](/img/structure/B2993488.png)

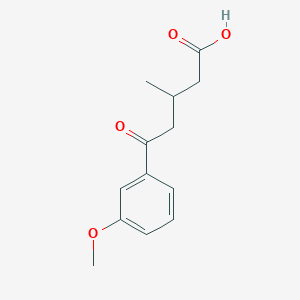

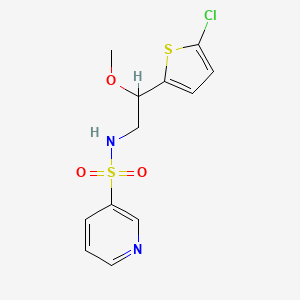

![N-cyclopentyl-2-(2-(3,4-dimethoxyphenyl)-1,1-dioxido-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2993495.png)

![2-(3,5-dimethoxyphenyl)-7-(2-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2993503.png)